4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole
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Overview
Description
4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an iodine atom at position 4, an isopropyl group at position 1, and a methoxymethyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the iodination of a suitable pyrazole precursor. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The methoxymethyl group at position 5 can be oxidized to form aldehydes or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF); temperatures ranging from 0-50°C.
Oxidation: Potassium permanganate, chromium trioxide; solvents like water or acetic acid; temperatures ranging from 0-100°C.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or ethanol; temperatures ranging from -20 to 25°C.
Major Products Formed
Substitution: Formation of azides, nitriles, or organometallic derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom and other substituents can influence its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
4-iodo-1-isopropyl-5-methyl-1H-imidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
4-iodo-1-isopropyl-5-methyl-1H-pyrazole: Similar but lacks the methoxymethyl group at position 5.
4-iodo-1-isopropyl-5-(hydroxymethyl)-1H-pyrazole: Similar but contains a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole is unique due to the presence of the methoxymethyl group at position 5. This substituent can influence its chemical reactivity, biological activity, and potential applications. The combination of the iodine atom, isopropyl group, and methoxymethyl group makes it a versatile compound with distinct properties compared to its analogs.
Properties
IUPAC Name |
4-iodo-5-(methoxymethyl)-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)11-8(5-12-3)7(9)4-10-11/h4,6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSQQUYLFOUBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)I)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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